molecular formula C4H10O B1273030 1-Butanol-d10 CAS No. 34193-38-9

1-Butanol-d10

Cat. No.: B1273030
CAS No.: 34193-38-9
M. Wt: 84.18 g/mol
InChI Key: LRHPLDYGYMQRHN-NWURLDAXSA-N
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Description

Its molecular formula is CD3(CD2)2CD2OD, and it has a molecular weight of 84.18 g/mol . This compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Butanol-d10 plays a significant role in biochemical reactions, particularly in the study of metabolic processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the reduction step from butanoyl-CoA to butanal, catalyzed by CoA-acylating propionaldehyde dehydrogenase (PduP) . This interaction is crucial for understanding the metabolic flux and the role of acetyl-CoA in cellular metabolism.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering membrane fluidity, which can lead to cofactor leakage and loss of membrane potential . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can result in shifts in lipid composition, impacting membrane rigidity and fluidity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It is known to interact with enzymes involved in the butanol biosynthesis pathway, such as CoA-acylating propionaldehyde dehydrogenase . These interactions can lead to changes in gene expression and metabolic flux, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable, but its long-term effects on cellular function can vary depending on the experimental conditions . For instance, prolonged exposure to this compound can lead to changes in membrane composition and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . For example, in rats, the oral LD50 for 1-butanol ranges from 0.7 to 2.1 g/kg body weight . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the CoA-dependent pathway for butanol biosynthesis . It interacts with enzymes such as CoA-acylating propionaldehyde dehydrogenase and acetyl-CoA carboxylase, influencing the production of acetyl-CoA and other metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can affect its activity and function, influencing cellular processes and metabolic pathways.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications direct the compound to particular organelles, such as the mitochondria or endoplasmic reticulum . This subcellular localization is crucial for understanding the compound’s role in cellular metabolism and biochemical reactions.

Preparation Methods

1-Butanol-d10 can be synthesized through various methods. One common synthetic route involves the reaction of 1-butanol with deuterium oxide (D2O) in the presence of a catalyst. Another method involves the use of deuterated reagents such as deuterium bromide (DBr) and deuterated sulfuric acid (D2SO4) under reflux conditions . Industrial production methods typically involve the large-scale use of these reactions to produce high-purity this compound.

Chemical Reactions Analysis

1-Butanol-d10 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions are typically deuterated analogs of the corresponding hydrogenated compounds.

Scientific Research Applications

1-Butanol-d10 is widely used in scientific research, particularly in:

Comparison with Similar Compounds

1-Butanol-d10 is unique due to its complete deuteration, which distinguishes it from other similar compounds. Some similar compounds include:

These compounds share similar applications in NMR spectroscopy and other scientific research fields but differ in their molecular structures and specific uses.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonadeuterio-4-deuteriooxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3,2D2,3D2,4D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHPLDYGYMQRHN-NWURLDAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369765
Record name 1-Butanol-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34193-38-9
Record name 1-Butanol-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butanol-d10
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Synthesis routes and methods I

Procedure details

In all representation examples of JP 6 2108-832, the hydrogenation is carried out using hydrogen at atmospheric pressure. Cycloaliphatic carboxylic acids such as cyclohexanecarboxylic acid are predominantly converted into cyclohexanecarbaldehyde with 98-99% selectivity using undoped zirconium dioxide at 300-350° C. and atmospheric pressure (Examples 1-7). The aliphatic carboxylic acid pivalic acid yields pivalaldehyde with 100% selectivity (Example 8). However, aliphatic carboxylic acids or their esters having two alpha hydrogen atoms are converted into the corresponding alcohols or mixtures of alcohols and aldehydes in moderate yields and selectivities using chromium-doped zirconium dioxide at 320° C. and atmospheric pressure. For instance, n-heptanoic acid and methyl n-heptanoate produce n-heptanol in a yield of 62% or 33.9%, respectively (Examples 9 and 10), propionic acid (Example 14) and valeric acid (Example 16) produce n-propanol in a yield of 34.6% and only traces of n-pentanol (37.1% n-valeraldehyde yield). Buteric acid (Example 15) produces a mixture of n-butyraldehyde (15.8% yield) and n-butanol (30% yield).
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15.8%
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Synthesis routes and methods II

Procedure details

The compound 8 (oil) is prepared from the triazine 4a and from 1-(3-trifluoromethyl-phenyl)-piperazine according to the synthesis method 1 in n-butanol (yield: 76%).
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76%

Synthesis routes and methods III

Procedure details

The compound 7 (solid) is prepared from the triazine 1b and from 1-(3-trifluoromethyl-phenyl)-piperazine according to the synthesis method 1 in n-butanol (yield: 63%).
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Synthesis routes and methods IV

Procedure details

The compound 3 (oil) is prepared from the triazine 4a and from the intermediate 6a according to the synthesis method 1 in n-butanol (yield: 19%).
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triazine
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Synthesis routes and methods V

Procedure details

The compound 30 (solid) is prepared from the triazine 1b and from the intermediate 8b according to the synthesis method 1 in n-butanol (yield: 77%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 1-Butanol-d10 be used to study reaction mechanisms?

A1: this compound, with its ten deuterium atoms, acts as a valuable isotopic label in chemical reactions. [] For instance, when reacted with hydrochloric acid and zinc chloride, it primarily forms 1-chlorobutane-d9 and 2-chlorobutane-d9. Interestingly, only the 2-chlorobutane-d9 product shows a reduced deuterium content. [] This observation suggests a mechanism involving rapid intramolecular hydride transfer between carbons 2 and 3 in a cationic intermediate during the formation of 2-chlorobutane. This transfer must be faster than the hydrogen isotope exchange with the acid, highlighting the power of this compound in elucidating complex reaction pathways.

Q2: Can NMR spectroscopy be used to study this compound in gel systems?

A2: While this compound itself doesn't form gels, it serves as a solvent for studying gelation processes using NMR. [] Research shows that 1H NMR spectroscopy successfully detects p-α-cholesteryl-p‘-octoxystilbenoate (a gelator) dissolved in this compound, even within the gel phase. [] This detection relies on the rapid exchange between gelator molecules dissolved in the liquid phase and those within "mobile" regions of the gel solid. This finding challenges previous notions that NMR could only detect gelator molecules in the liquid phase of gels.

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